![molecular formula C14H24N4O B12541704 N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea CAS No. 142031-48-9](/img/structure/B12541704.png)
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a methyl group, and a butyl urea moiety. Its chemical properties make it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea typically involves the reaction of 4-amino-3-methylphenyl ethylamine with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Preparation of 4-amino-3-methylphenyl ethylamine: This intermediate is synthesized through the reduction of 4-nitro-3-methylphenyl ethylamine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Reaction with butyl isocyanate: The prepared 4-amino-3-methylphenyl ethylamine is then reacted with butyl isocyanate under an inert atmosphere to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Applications De Recherche Scientifique
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(4-Amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a butyl urea moiety that enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
142031-48-9 |
|---|---|
Formule moléculaire |
C14H24N4O |
Poids moléculaire |
264.37 g/mol |
Nom IUPAC |
3-[2-(4-amino-3-methylphenyl)ethylamino]butylurea |
InChI |
InChI=1S/C14H24N4O/c1-10-9-12(3-4-13(10)15)6-8-17-11(2)5-7-18-14(16)19/h3-4,9,11,17H,5-8,15H2,1-2H3,(H3,16,18,19) |
Clé InChI |
VKXPAPRUQQKQPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCNC(C)CCNC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
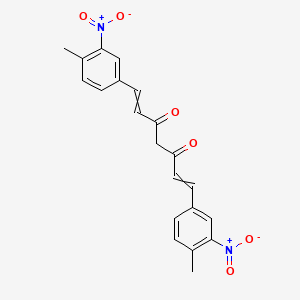
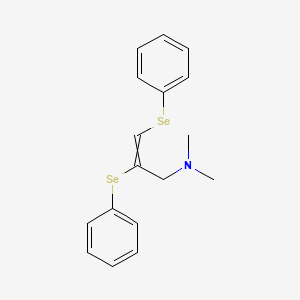

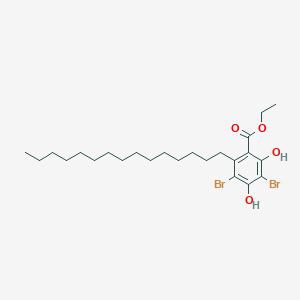
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
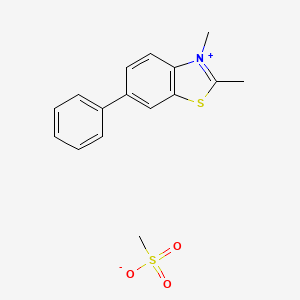
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
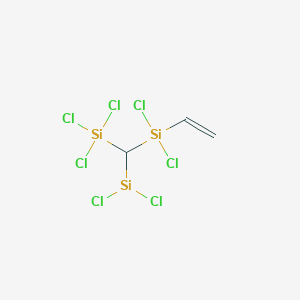
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
